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Compound of Interest

Compound Name: LDN-212854

Cat. No.: B608506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LDN-212854, a potent and

selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2). This document

details its mechanism of action, selectivity profile, and key experimental protocols relevant to its

characterization and application in research settings.

Introduction
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a Type I receptor

serine/threonine kinase in the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2]

Gain-of-function mutations in the ACVR1 gene are the primary cause of Fibrodysplasia

Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by

progressive heterotopic ossification (HO) of soft tissues.[1][3][4] These mutations lead to

ligand-independent activation of the receptor or aberrant responsiveness to other ligands like

Activin A, resulting in enhanced downstream SMAD1/5/8 signaling.[1][5][6]

LDN-212854 was developed as a highly potent and selective inhibitor of ALK2, derived from

the pyrazolo[1,5-a]pyrimidine scaffold of the earlier inhibitor, dorsomorphin.[1][5][7] Its

enhanced selectivity, particularly over other BMP Type I receptors and the closely related TGF-

β receptor ALK5, makes it a valuable tool for studying ALK2-mediated signaling and a potential

therapeutic candidate for FOP.[5][8][9]
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Mechanism of Action and Structural Basis for
Selectivity
LDN-212854 functions as a Type I, ATP-competitive inhibitor.[3][4][7] It binds to the ATP-

binding pocket of the ALK2 kinase domain, forming a single, critical hydrogen bond with the

hinge residue His286.[3][4][7] This interaction prevents the binding of ATP, thereby blocking the

autophosphorylation and activation of the kinase, which in turn inhibits the phosphorylation of

downstream SMAD1/5/8 proteins.[8][10][11]

The remarkable selectivity of LDN-212854 is attributed to its 5-quinoline moiety.[4][7][8]

Structural studies have revealed that this group facilitates a unique pattern of water-mediated

hydrogen bonds with residues Lys235 and Glu248 within the ALK2 binding pocket.[1][3][7][9]

This specific conformation and water network are not favored in the binding pockets of other

kinases, such as ALK5, which contributes to the nearly 7000-fold selectivity for ALK2 over

ALK5.[1][8][9]
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Caption: BMP/SMAD signaling pathway showing inhibition by LDN-212854.

Quantitative Data: Kinase Selectivity Profile
The inhibitory activity of LDN-212854 has been quantified against a panel of kinases,

demonstrating its high potency for ALK2 and selectivity over other related kinases.

Kinase Target IC₅₀ (nM)
Selectivity Fold (vs.
ALK2)

Reference

ALK2 (ACVR1) 1.3 1 [10][12]

ALK1 (ACVRL1) 2.4 ~2 [10][12]

ALK3 (BMPR1A) 85.8 ~66 [12]

ALK4 (ACVR1B) 2133 ~1641 [12]

ALK5 (TGFBR1) 9276 ~7135 [12]

RIPK2 < 100 - [8]

ABL1 < 100 - [8]

PDGFR-β < 100 - [8]

PDGFR-α > 300 - [8]

VEGFR2 (KDR) > 300 - [8]

KIT > 300 - [8]

Table 1: Summary of LDN-212854 IC₅₀ values against various kinases. The data highlights the

compound's potent inhibition of ALK2 and its selectivity over other BMP and TGF-β family type

I receptors.

Experimental Protocols
The following sections provide detailed methodologies for key experiments used to

characterize LDN-212854.
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This protocol describes a method to determine the IC₅₀ of LDN-212854 against purified ALK2

kinase using a luminescence-based assay that measures ADP production.

Materials:

Purified recombinant ALK2 kinase domain

Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[13]

Substrate (e.g., Casein or a synthetic peptide)

ATP solution

LDN-212854 stock solution (in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar[13][14][15]

384-well or 96-well white plates

Plate reader capable of measuring luminescence

Procedure:

Compound Dilution: Prepare a serial dilution of LDN-212854 in kinase buffer with a constant

final DMSO concentration (e.g., <1%). Include a DMSO-only vehicle control (100% activity)

and a no-enzyme control (background).

Reaction Setup: To the wells of a microplate, add 1) the diluted inhibitor or vehicle and 2) the

purified ALK2 enzyme (e.g., 2.5 nM final concentration).[8]

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate

and ATP. The ATP concentration should ideally be close to the Kₘ for the specific kinase to

ensure accurate IC₅₀ determination.[16]

Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60-120

minutes).[13]
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Reaction Termination: Stop the reaction and deplete the remaining ATP by adding ADP-

Glo™ Reagent. Incubate for 40 minutes at room temperature.[13]

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the

kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.

Incubate for 30-60 minutes at room temperature.[13]

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to

the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration

and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Start

Prepare Reagents:
- Serial dilution of LDN-212854

- Kinase Buffer, Enzyme, Substrate, ATP

Plate Inhibitor & Enzyme
Add LDN-212854 dilutions and
ALK2 enzyme to 384-well plate

Initiate Reaction
Add ATP/Substrate mixture

Incubate
(e.g., 60 min at 30°C)

Stop Reaction & Deplete ATP
Add ADP-Glo™ Reagent

Incubate
(e.g., 40 min at RT)

Generate & Detect Signal
Add Kinase Detection Reagent,

incubate, and read luminescence

Data Analysis
Calculate % inhibition and

determine IC₅₀ value

End
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Caption: General workflow for an in vitro biochemical kinase inhibition assay.

This protocol details how to assess the ability of LDN-212854 to inhibit BMP-induced SMAD

signaling in a cellular context.

Materials:

Cell line (e.g., C2C12 myoblasts, HepG2, or BMPR2-/- Pulmonary Artery Smooth Muscle

Cells)[8]

Cell culture medium and serum

Recombinant BMP ligand (e.g., BMP6 or BMP7)[8]

LDN-212854

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels, running buffer, and transfer buffer

PVDF or nitrocellulose membranes

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1/5/8, anti-β-actin (loading

control)

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Procedure:

Cell Culture: Seed cells in multi-well plates and grow to 70-80% confluency.
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Serum Starvation: Reduce background signaling by serum-starving the cells for several

hours (e.g., 4-16 hours) prior to treatment.

Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of LDN-212854 or

vehicle (DMSO) for 1-2 hours.

Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 20 ng/mL BMP7) for a short

period (e.g., 30-60 minutes) to induce SMAD1/5/8 phosphorylation.[8]

Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer.

Protein Quantification: Clear the lysates by centrifugation and determine the protein

concentration of the supernatant using a BCA assay.

SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in sample buffer,

and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or

nitrocellulose membrane.

Immunoblotting:

Block the membrane for 1 hour at room temperature.

Incubate the membrane with primary antibody against phospho-SMAD1/5/8 overnight at

4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence

imaging system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped

and re-probed for total SMAD1/5/8 and a loading control like β-actin.

This protocol describes the use of LDN-212854 in a transgenic mouse model of FOP to assess

its ability to prevent heterotopic ossification.

Model:
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Inducible transgenic mouse model expressing a constitutively active ALK2 mutant (e.g.,

ALK2Q207D or ALK2R206H).[8][9][10] Heterotopic ossification is typically induced by an

intramuscular injection of an adenovirus expressing Cre recombinase (Ad.Cre), which

activates the mutant transgene expression locally.[8]

Materials:

Transgenic FOP mouse model

LDN-212854

Vehicle for injection (e.g., a solution of DMSO, PEG300, Tween80, and water)[12]

Ad.Cre

Micro-CT or X-ray imaging system

Histology reagents (Alizarin Red and Alcian Blue stains)

Procedure:

Induction of HO: At a specific age (e.g., postnatal day 7), induce HO by injecting Ad.Cre into

a target muscle (e.g., gastrocnemius or hindlimb).[8]

Drug Administration:

Divide mice into treatment groups: Vehicle control and LDN-212854.

Administer LDN-212854 or vehicle via intraperitoneal (i.p.) injection. A typical dose is 6

mg/kg, administered twice daily.[10][12]

Begin treatment shortly after Ad.Cre injection and continue for a specified duration (e.g., 4

weeks).[10]

Monitoring: Monitor the animals for general health and any adverse effects throughout the

study.

Assessment of HO:
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At the end of the treatment period, euthanize the mice.

Imaging: Use micro-CT or X-ray imaging to visualize and quantify the volume of

heterotopic bone formation in the treated limbs.[8]

Histology: Dissect the treated limbs, fix, and prepare histological sections. Stain with

Alizarin Red (for mineralized bone) and Alcian Blue (for cartilage) to assess the extent and

characteristics of the ectopic tissue.[8]

Data Analysis: Compare the volume of heterotopic bone and histological findings between

the vehicle-treated and LDN-212854-treated groups to determine the efficacy of the inhibitor.
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Caption: Selectivity of LDN-212854 for BMP/ALK2 over TGF-β/ALK5 signaling.

Conclusion
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LDN-212854 is a potent and highly selective inhibitor of the ALK2 kinase. Its ability to

discriminate between ALK2 and other closely related BMP and TGF-β family receptors is a

significant advancement.[8] This selectivity, combined with its demonstrated efficacy in

preclinical models of FOP, establishes LDN-212854 as a critical chemical probe for dissecting

the roles of ALK2 in physiology and disease.[8][9][10] The data and protocols presented in this

guide provide a foundational resource for researchers utilizing this compound to investigate

BMP signaling and develop potential therapeutics for ALK2-driven pathologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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